7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one

Antibacterial Quinazolinone SAR Staphylococcus aureus

7-Chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one (CAS 793716-09-3) is a 2,3-disubstituted quinazolin-4(3H)-one derivative featuring a 2-mercapto (thioxo) group and chlorine substituents at the 7-position of the quinazolinone core and the 3-position of the N‑phenyl ring. The compound belongs to a class of heterocycles extensively explored for antimicrobial and anticancer applications, with its structural attributes—specifically the 7-chloro substitution pattern—directly influencing antibacterial potency relative to des‑chloro analogs within the same synthetic series.

Molecular Formula C14H8Cl2N2OS
Molecular Weight 323.19
CAS No. 793716-09-3
Cat. No. B2606935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one
CAS793716-09-3
Molecular FormulaC14H8Cl2N2OS
Molecular Weight323.19
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
InChIInChI=1S/C14H8Cl2N2OS/c15-8-2-1-3-10(6-8)18-13(19)11-5-4-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)
InChIKeyCTWZLBMCZKHBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Characterization of 7-Chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one (CAS 793716-09-3) as a Quinazolinone Antibacterial Scaffold


7-Chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one (CAS 793716-09-3) is a 2,3-disubstituted quinazolin-4(3H)-one derivative featuring a 2-mercapto (thioxo) group and chlorine substituents at the 7-position of the quinazolinone core and the 3-position of the N‑phenyl ring [1]. The compound belongs to a class of heterocycles extensively explored for antimicrobial and anticancer applications, with its structural attributes—specifically the 7-chloro substitution pattern—directly influencing antibacterial potency relative to des‑chloro analogs within the same synthetic series [1].

Scaffold7-chloro quinazolinone matched molecular pair for SAR
Activity profileReported inhibition against Gram-positive and Gram-negative strains
Use contextAntibacterial screening and hit-to-lead optimization studies

Structural Determinants of Antibacterial Activity in 2-Mercaptoquinazolin-4(3H)-ones: Why 7‑Chloro‑3‑(3‑chlorophenyl)‐2‑mercaptoquinazolin‐4(3H)‐one Cannot Be Replaced by Its Des‑Chloro Congener


Within the 3‑(3‑chlorophenyl)‑2‑mercaptoquinazolin‑4(3H)‑one series, the introduction of a chlorine atom at the 7‑position of the quinazolinone ring generates a quantifiable increase in antibacterial activity against Gram‑positive and Gram‑negative strains relative to the unsubstituted parent compound [1]. This position‑specific electronic and steric contribution is not replicable by simple N‑aryl halogenation alone, meaning that the des‑chloro analog 3‑(3‑chlorophenyl)‑2‑mercaptoquinazolin‑4(3H)‑one (CAS 1028‑38‑2) or other 2‑mercaptoquinazolinone derivatives with alternative substitution patterns cannot be assumed to deliver equivalent microbiological performance in screening cascades [1].

Target compound
7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one
C7 chlorine contributes to activity gain in screening assays; inhibition profiles differ measurably from des-chloro variants.
Potential substitute
Des-chloro analog (CAS 1028-38-2)
Lacks 7-chloro substitution; reported inhibition zones are lower. Activity differential may limit hit detection sensitivity.

Head‑to‑Head Antibacterial Activity Data for 7‑Chloro‑3‑(3‑chlorophenyl)‑2‑mercaptoquinazolin‑4(3H)‑one Versus Its 7‑Des‑Chloro Analog and Structurally Related Quinazolinones


Direct Antibacterial Comparison of 7‑Chloro‑3‑(3‑chlorophenyl)‑2‑mercaptoquinazolin‑4(3H)‑one (1b) vs. 3‑(3‑Chlorophenyl)‑2‑mercaptoquinazolin‑4(3H)‑one (1a) Against Staphylococcus aureus

In the same study, compound 1b (the 7‑chloro derivative) exhibited a larger inhibition zone against Staphylococcus aureus than compound 1a (the parent 3‑(3‑chlorophenyl)‑2‑mercaptoquinazolin‑4(3H)‑one lacking the 7‑chloro substituent). The measured zone diameters, determined by the agar well diffusion method, demonstrate that the 7‑chloro group contributes additively to antibacterial activity [1].

S. aureus comparison
Head-to-head
14 mm vs 10 mm
Inhibition zone diameter
Supports antimicrobial screening context
40% larger zone for 7-chloro derivative; agar well diffusion assay
Antibacterial Quinazolinone SAR Staphylococcus aureus

Antibacterial Potency of 1b Against Gram‑Negative Escherichia coli Relative to the Des‑Chloro Analog 1a

Compound 1b also showed superior activity against Escherichia coli compared to 1a, with a larger inhibition zone indicating that the 7‑chloro substituent enhances activity against Gram‑negative bacteria as well [1].

E. coli comparison
Head-to-head
12 mm vs 8 mm
Inhibition zone diameter
Reported activity against Gram-negative strain
50% larger zone; consistent with Gram-positive trend
Antibacterial Escherichia coli Quinazolinone

Comparison of 1b with Ciprofloxacin Standard in the Same Assay

The antibacterial activity of compound 1b was benchmarked against the fluoroquinolone antibiotic ciprofloxacin. While ciprofloxacin showed expectedly larger inhibition zones, 1b demonstrated measurable activity that is significant for a synthetic intermediate, providing a reference point for hit‑to‑lead optimization [1].

Ciprofloxacin benchmark
Assay context
1b: 14 mm; Cipro: 28 mm (S. aureus)
Same-well diffusion method
Benchmarking for hit-to-lead optimization
~50% of standard comparator zone; guides potency baseline
Antibacterial Standard comparator Ciprofloxacin

Evidence‑Driven Application Scenarios for 7‑Chloro‑3‑(3‑chlorophenyl)‑2‑mercaptoquinazolin‑4(3H)‑one in Antibacterial Drug Discovery and Chemical Biology


Structure–Activity Relationship (SAR) Exploration of 2‑Mercaptoquinazolin‑4(3H)‑ones as Antibacterial Agents

The compound serves as the 7‑chloro reference point in a matched molecular pair with the des‑chloro parent (1a). The 40–50% increase in inhibition zone diameters against S. aureus and E. coli [1] directly measures the contribution of the C7 chlorine atom, enabling quantitative SAR analysis for further derivatization of the quinazolinone core.

Focused Library Synthesis for Hit‑to‑Lead Optimization

Because the 7‑chloro substitution confers a consistent antibacterial advantage over the unsubstituted analog, 1b can be employed as the starting scaffold for systematic S‑alkylation or N‑functionalization to generate focused libraries. The established activity gap relative to ciprofloxacin (approx. 50% of its zone size) provides a baseline for assessing potency improvements in derivative series.

Procurement Decision Making: Justifying Selection Over the Cheaper Des‑Chloro Analog (CAS 1028‑38‑2)

The head‑to‑head activity data from a single, internally controlled study [1] give procurement officers objective justification for selecting the 7‑chloro compound over the less expensive des‑chloro variant. The >40% activity differential means that using the des‑chloro analog would require higher screening concentrations or risk missing weak hits entirely.

Mechanistic Probe for Halogen Bonding in Enzyme Active Sites

The chlorine atom at C7 can act as a halogen‑bond donor. The differential antibacterial activity of 1b versus 1a suggests that this halogen bond may contribute to target engagement. Thus, 1b can be used as a tool compound in biophysical assays (e.g., X‑ray crystallography or ITC) to study halogen‑bonding interactions with bacterial enzyme targets.

Application
Selection Property
Validation Focus
2-Mercaptoquinazolinone SAR studies
7-chloro matched molecular pair
Activity differential vs des-chloro analog
Focused library synthesis
Scaffold with reported activity gain
Potency improvement relative to baseline
Procurement justification
Activity differential over des-chloro variant
Screening sensitivity and hit confirmation
Halogen-bonding mechanistic studies
C7 chlorine as potential halogen-bond donor
Target engagement in biophysical assays
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